3-(4-Methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline
Description
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4S/c1-16-7-13-19(14-8-16)30(27,28)24-20-5-3-4-6-22(20)25-15-21(24)23(26)17-9-11-18(29-2)12-10-17/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLXVBAVNQROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with a ketone in the presence of an acid catalyst. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-(4-Methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Positional Effects : Substituents at positions 2 and 3 (e.g., 4k) often influence steric interactions, while position 4 modifications (e.g., sulfonyl groups) affect electronic properties.
- Functional Group Impact : Methoxy groups enhance lipophilicity and membrane permeability, whereas sulfonyl groups improve metabolic stability.
Key Observations :
- Pd-Catalyzed Coupling : Effective for introducing aryl groups (e.g., ).
- Multi-Component Reactions : Efficient for constructing complex scaffolds in fewer steps (e.g., ).
Pharmacological and Physicochemical Properties
Limited data exist for the target compound, but analogs provide insights:
Key Observations :
- Sulfonyl Groups : May reduce metabolic degradation, extending half-life.
Biological Activity
3-(4-Methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline is a novel compound derived from the quinoline family, which has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core substituted with a methoxybenzoyl group and a methylbenzenesulfonyl group, contributing to its unique properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can modulate receptor activity, particularly in pathways related to inflammation and cell proliferation.
- Ion Channel Interaction : The compound may influence ion channels, affecting cellular excitability and signaling.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
| A549 | 12 | Inhibition of metastasis |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate a moderate antimicrobial effect, potentially useful in treating infections caused by resistant strains.
Anti-inflammatory Effects
Research into the anti-inflammatory properties of quinoline derivatives suggests that this compound may inhibit pro-inflammatory cytokines. In animal models, administration resulted in reduced levels of TNF-α and IL-6, indicating a potential therapeutic role in inflammatory diseases.
Case Studies
- In Vivo Study on Tumor Growth : A study conducted on mice bearing xenograft tumors showed that treatment with this compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
- Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with the compound, demonstrating significant bactericidal activity. This study supports its potential application in developing new antimicrobial therapies.
Q & A
Basic Question: What are the optimal synthetic routes for 3-(4-Methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the quinoline core and sequential introduction of substituents. Key steps include:
- Friedländer synthesis for quinoline ring formation, using precursors like aminobenzaldehyde derivatives.
- Sulfonylation at the 4-position using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Benzoylation at the 3-position with 4-methoxybenzoyl chloride, requiring anhydrous conditions and catalysts like DMAP .
Critical Parameters:
- Temperature Control: Sulfonylation proceeds optimally at 0–5°C to avoid side reactions.
- Solvent Selection: Use polar aprotic solvents (e.g., DCM or THF) for benzoylation to enhance electrophilic reactivity.
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the product from byproducts like unreacted sulfonyl chlorides .
Advanced Question: How does the electronic and steric interplay between the 4-methylbenzenesulfonyl and 4-methoxybenzoyl groups influence the compound’s reactivity?
Methodological Answer:
The sulfonyl group is electron-withdrawing, polarizing the quinoline core and increasing electrophilicity at the 3-position, which facilitates benzoylation. Conversely, the methoxy group on the benzoyl moiety donates electron density via resonance, creating a balance that stabilizes the molecule against hydrolysis.
Experimental Validation:
- DFT Calculations: Compare HOMO/LUMO distributions to predict reactive sites.
- Kinetic Studies: Monitor reaction rates under varying electronic conditions (e.g., substituting methoxy with nitro groups).
- X-ray Crystallography: Resolve steric clashes between substituents; the 4-methyl group on the sulfonyl moiety may induce torsional strain, affecting conformational flexibility .
Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; sulfonyl-linked methyl at δ 2.5 ppm).
- HRMS: Confirm molecular formula (C24H19NO4S; expected [M+H]+ = 418.1112).
- FT-IR: Detect carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) stretches .
- HPLC-PDA: Assess purity (>95% by area normalization at 254 nm) .
Advanced Question: How can researchers resolve contradictions in reported biological activities of similar quinoline derivatives?
Methodological Answer:
Discrepancies often arise from:
- Substituent Variability: Minor structural differences (e.g., methoxy vs. ethoxy groups) drastically alter target binding.
- Assay Conditions: Varying pH, solvent (DMSO vs. aqueous buffer), or cell lines affect activity.
Resolution Strategies:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents and test against standardized assays (e.g., kinase inhibition).
- Meta-Analysis: Compare data across studies using tools like molecular docking to identify consistent trends. For example, sulfonyl groups enhance protein binding via hydrophobic interactions, while methoxy groups may improve solubility .
Basic Question: What are the key stability considerations for storing and handling this compound?
Methodological Answer:
- Light Sensitivity: The quinoline core is prone to photodegradation; store in amber vials at –20°C.
- Moisture: Hydrolysis of the sulfonyl group occurs in humid environments; use desiccants.
- Long-Term Stability: Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Predict binding modes to targets like topoisomerase II or kinases.
- ADMET Prediction: Use tools like SwissADME to optimize logP (target ~3.5 for blood-brain barrier penetration) and reduce hepatotoxicity.
- Free Energy Perturbation (FEP): Quantify the impact of substituent changes (e.g., replacing methoxy with fluorine) on binding affinity .
Basic Question: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Anticancer Activity: MTT assay on HeLa or MCF-7 cells (IC50 determination).
- Antimicrobial Screening: Broth microdilution against Gram+/Gram– bacteria.
- Enzyme Inhibition: Fluorescence-based assays (e.g., β-lactamase inhibition) .
Advanced Question: How can researchers address low solubility in aqueous media during biological testing?
Methodological Answer:
- Co-Solvent Systems: Use ≤0.1% DMSO or cyclodextrin-based formulations.
- Prodrug Design: Introduce phosphate or PEG groups at the methoxy position to enhance hydrophilicity.
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
